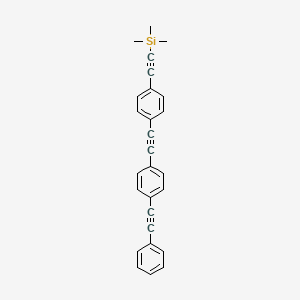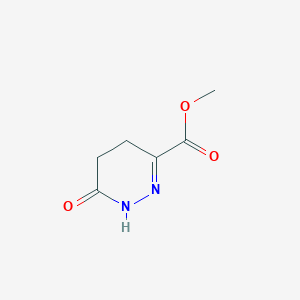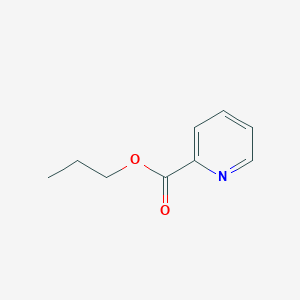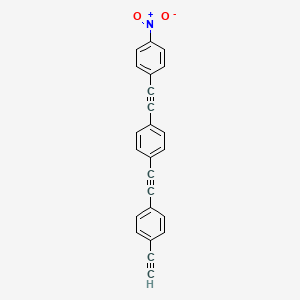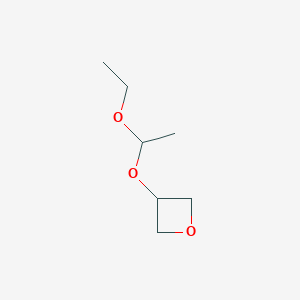
3-(1-Ethoxyethoxy)oxetane
Descripción general
Descripción
“3-(1-Ethoxyethoxy)oxetane” is a chemical compound with the molecular formula C7H14O3 . It is a type of oxetane, a four-membered heterocyclic compound containing an oxygen atom . Oxetanes are of interest in medicinal chemistry due to their unique properties such as low molecular weight, high polarity, and marked three-dimensionality .
Synthesis Analysis
The synthesis of oxetanes often involves the use of epoxides . For instance, oxetane formation can occur through the opening of an epoxide with trimethyloxosulfonium ylide . Increasing the equivalents of trimethyloxosulfonium iodide can lead to the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Molecular Structure Analysis
The molecular structure of “3-(1-Ethoxyethoxy)oxetane” includes a total of 24 bonds, 10 non-H bonds, 4 rotatable bonds, 1 four-membered ring, 3 aliphatic ethers, and 1 Oxetane .
Chemical Reactions Analysis
Oxetanes can undergo various chemical reactions. For instance, they can be accessed from enantioenriched epoxides with full retention of enantiomeric purity . The formation of the oxetane ring from an epoxide requires activation energy, and therefore, moderate heating is required .
Physical And Chemical Properties Analysis
Oxetanes are known for their unique physical and chemical properties. They are small, polar, and three-dimensional motifs with potential as isosteres of carbonyl groups . They can be used to fine-tune the physicochemical properties of drug compounds such as pKa, LogD, aqueous solubility, and metabolic clearance .
Aplicaciones Científicas De Investigación
1. Medicinal Chemistry
- Application Summary : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
- Methods of Application : These applications have driven numerous studies into the synthesis of new oxetane derivatives . The methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
- Results or Outcomes : Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .
2. Photoinitiated Cationic Polymerization
- Application Summary : A new class of UV/electron beam (EB) curable oxetane monomers has been identified for kick-started cationic polymerization with an aim to have a transformative impact on the radiation curing industry .
- Methods of Application : The scale-up synthesis of DOX monomer in melt without using solvents was accomplished . A series of different functional epoxy monomers was employed as co-monomers for targeting specific end-use applications .
- Results or Outcomes : A fundamental understanding of structure-processing-property relationship was established to evaluate the effect of different co-monomer compositions on the viscosity, conversion, network formation and thermo-mechanical properties .
3. Synthesis of Oxetane Derivatives
- Application Summary : The synthesis of new oxetane derivatives has been a focus of numerous studies . This involves strategies for the preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
- Methods of Application : The methods include intramolecular cyclization through C-O and C-C bond formation, [2+2] and formal [2+2] cycloadditions, and synthesis from oxetane-containing building blocks .
- Results or Outcomes : The synthesis of oxetane derivatives has led to the development of a variety of compounds with potential applications in medicinal chemistry .
4. Late-stage Modification of Biologically Active Compounds
- Application Summary : Oxetanes are receiving attention in drug design given their metabolic stability, rigidity, and hydrogen-bond acceptor ability . They can be easily installed from simple starting materials, allowing for the synthesis or late-stage modification of biologically active compounds .
- Methods of Application : The methodology involves mixing alcohols with vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation . This generates a radical cation which is reduced to a sulfonium ylide, closing the photoredox cycle. This ylide is a good leaving group that can be intramolecularly attacked by the hydroxyl group, generating the oxetane .
- Results or Outcomes : The researchers demonstrated the application of their methodology to a variety of primary and secondary aliphatic, linear, and cyclic alcohols with different functional groups . This general and mild chemistry allows the easy installation of an oxetane ring from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds .
5. C–H Functionalization
- Application Summary : Oxetanes are strained four-membered heterocycles containing an oxygen atom, which are receiving attention in drug design given their metabolic stability, rigidity and hydrogen-bond acceptor ability . The reported synthetic methods in the literature involve engineering of the required substrates, or the use of complex starting materials, including epoxides .
- Methods of Application : The methodology involves mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of quinuclidine, a photocatalyst, and a base under blue LED light irradiation . This generates a radical cation which is reduced to a sulfonium ylide, closing the photoredox cycle. This ylide is a good leaving group that can be intramolecularly attacked by the hydroxyl group, generating the oxetane .
- Results or Outcomes : The researchers demonstrate application of their methodology to a variety of primary and secondary aliphatic, linear and cyclic alcohols with different functional groups . This general and mild chemistry allows the easy installation of an oxetane ring from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds .
6. Synthesis of Oxetane-Containing Steroids
- Application Summary : The researchers also show that the reaction works with other alkenyl sulfonium ions, albeit with modified conditions and with moderate yields, due to other competing pathways . This general and mild chemistry allows the easy installation of an oxetane ring from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds .
- Methods of Application : The methodology involves mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of quinuclidine, a photocatalyst, and a base under blue LED light irradiation . This generates a radical cation which is reduced to a sulfonium ylide, closing the photoredox cycle. This ylide is a good leaving group that can be intramolecularly attacked by the hydroxyl group, generating the oxetane .
- Results or Outcomes : The researchers demonstrate oxetane formation with more complex alcohols such as pregnenolone or galactose . The reported methodology improves the synthesis of an oxetane-containing steroid with important biological activity in one step from testosterone .
Safety And Hazards
Direcciones Futuras
Oxetanes, including “3-(1-Ethoxyethoxy)oxetane”, have gained significant interest in medicinal chemistry and are being considered for inclusion in current and future drug discovery campaigns . They are being explored as new potential pharmacophores with a significant spectrum of biological activities .
Propiedades
IUPAC Name |
3-(1-ethoxyethoxy)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-9-6(2)10-7-4-8-5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNJCAIEXYHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522635 | |
| Record name | 3-(1-Ethoxyethoxy)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Ethoxyethoxy)oxetane | |
CAS RN |
85328-36-5 | |
| Record name | 3-(1-Ethoxyethoxy)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


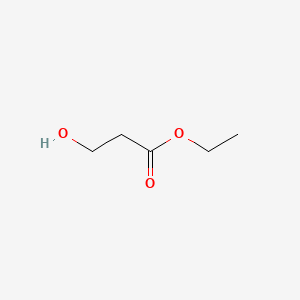
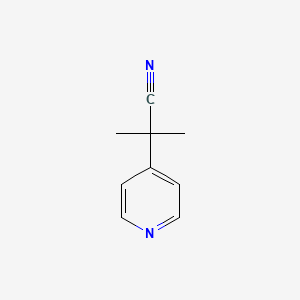
![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)
![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)
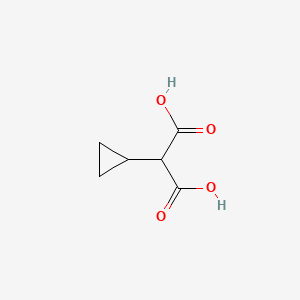
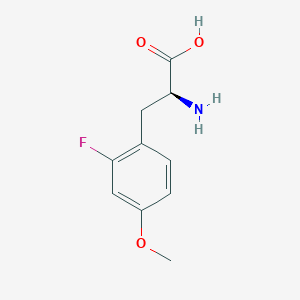
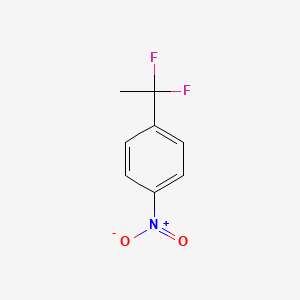
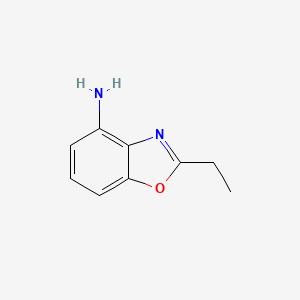
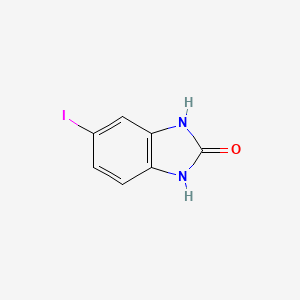
![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)
